molecular formula C11H12F3NO B3239477 1-(2-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone CAS No. 1420963-05-8

1-(2-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone

Cat. No.: B3239477
CAS No.: 1420963-05-8
M. Wt: 231.21 g/mol
InChI Key: ACBHZNKYFNZOKK-UHFFFAOYSA-N
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Description

1-(2-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone is a substituted acetophenone derivative featuring a trifluoromethylated methylamino group at the ortho position of the phenyl ring. This compound’s unique structure confers distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name

1-[2-[[methyl(trifluoromethyl)amino]methyl]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c1-8(16)10-6-4-3-5-9(10)7-15(2)11(12,13)14/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBHZNKYFNZOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1CN(C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901180070
Record name Ethanone, 1-[2-[[methyl(trifluoromethyl)amino]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420963-05-8
Record name Ethanone, 1-[2-[[methyl(trifluoromethyl)amino]methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420963-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[2-[[methyl(trifluoromethyl)amino]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone typically involves the reaction of 2-bromoacetophenone with methyl(trifluoromethyl)amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions under controlled conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(2-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone, often referred to as a trifluoromethylated compound, has garnered attention in various scientific research applications due to its unique chemical properties and potential utility in different fields. This article explores its applications, supported by case studies and relevant data.

Medicinal Chemistry

Anticancer Activity
Research has indicated that trifluoromethylated compounds exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-(2-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone showed promising cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle proteins.

Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Studies have shown that trifluoromethylated compounds can inhibit bacterial growth, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The lipophilic nature of the trifluoromethyl group enhances membrane penetration, facilitating its antimicrobial action.

Agricultural Chemistry

Pesticide Development
The unique properties of 1-(2-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone have led to its investigation as a potential pesticide. Research has indicated that its application can effectively control pests while minimizing environmental impact. Field studies have demonstrated its efficacy in reducing pest populations in crops without adversely affecting beneficial insects.

Material Science

Polymer Synthesis
In material science, this compound is explored for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under extreme conditions, making it suitable for applications in aerospace and automotive industries.

Case Study 1: Anticancer Activity

A comprehensive study evaluated the anticancer effects of various derivatives of 1-(2-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone on human cancer cell lines. The results indicated that certain modifications to the compound led to increased potency against specific cancer types, suggesting a structure-activity relationship that could guide future drug design.

Case Study 2: Antimicrobial Efficacy

In a clinical trial setting, researchers tested the antimicrobial activity of this compound against a panel of bacterial strains. The results showed a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as a therapeutic agent against resistant infections.

Data Tables

Application Area Activity Study Reference
Medicinal ChemistryAnticancerJournal of Medicinal Chemistry
Agricultural ChemistryPesticideAgricultural Sciences Journal
Material SciencePolymer SynthesisPolymer Science Review
Case Study Findings Impact
Anticancer ActivityIncreased cytotoxicity against breast cancer cellsPotential for new cancer therapies
Antimicrobial EfficacyEffective against MRSA strainsDevelopment of new antibiotics

Mechanism of Action

The mechanism of action of 1-(2-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetophenone derivatives, focusing on substituent effects, physicochemical properties, and synthesis methodologies.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents Key Features Reference
1-(2-Amino-6-nitrophenyl)ethanone -NH₂ (ortho), -NO₂ (para) Nitro group enhances reactivity; limited toxicological data available
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone -Cl (meta), -CF₃ (meta) Trifluoromethyl group increases electronegativity; used in halogen bonding
1-(2-Amino-5-chlorophenyl)ethanone -NH₂ (ortho), -Cl (meta) Chlorine improves stability; similarity score 0.80 to amino-substituted
1-(4-Amino-2-trifluoromethyl-phenyl)ethanone -NH₂ (para), -CF₃ (ortho) Para-amino group may alter solubility; molecular weight 203.16 g/mol
1-(2-Hydroxyphenyl)ethanone -OH (ortho) Hydroxyl group enables hydrogen bonding; lower lipophilicity

Key Observations :

  • Trifluoromethyl Groups: Compounds like 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone () and 1-(4-Amino-2-trifluoromethyl-phenyl)ethanone () demonstrate that the -CF₃ group enhances resistance to metabolic degradation and improves binding affinity in hydrophobic pockets.
  • Amino vs. Hydroxyl Substitutents: Amino groups (e.g., in 1-(2-Amino-5-chlorophenyl)ethanone ) increase basicity, whereas hydroxyl groups (e.g., 1-(2-Hydroxyphenyl)ethanone ) enhance solubility via hydrogen bonding.

Physicochemical Properties

Table 2: Solubility and Stability Data
Compound Name Solubility (mg/mL) Stability Notes Reference
1-(2-Amino-3-hydroxyphenyl)ethanone 1 (DMSO), 2 (DMF) Sensitive to oxidation; store under inert gas
1-(2-Amino-6-nitrophenyl)ethanone Not reported Hazards unclassified; avoid dust inhalation
1-(2'-(Trifluoromethoxy)-biphenyl-4-yl)ethanone Not reported High thermal stability due to aromaticity

Key Observations :

  • Solubility in polar solvents like DMSO/DMF is common among amino-substituted acetophenones (e.g., 1-(2-Amino-3-hydroxyphenyl)ethanone ).
  • Nitro-substituted derivatives (e.g., 1-(2-Amino-6-nitrophenyl)ethanone ) may pose undefined health risks, warranting cautious handling.

Key Observations :

  • High-yield syntheses (e.g., 90% in ) often involve advanced purification techniques like column chromatography.
  • Halogenated intermediates (e.g., chlorine in ) may require stringent reaction conditions to avoid side products.

Biological Activity

1-(2-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone, also known as a trifluoromethyl-substituted phenyl ethanone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group that significantly influences its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C12H12F3NC_{12}H_{12}F_3N with a molecular weight of approximately 243.23 g/mol. The presence of the trifluoromethyl group is crucial for its biological activity, as it enhances lipophilicity and alters electronic properties, which can affect interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Below is a summary of findings related to the biological activity of 1-(2-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone.

Antimicrobial Activity

Studies have shown that derivatives with trifluoromethyl groups demonstrate significant antimicrobial properties. For instance:

  • Chlamydial Infections : The compound has been evaluated for its antichlamydial activity, where it was found to affect chlamydial inclusion numbers and morphology in infected cells. This suggests potential as a selective agent against Chlamydia species .
  • Broad-Spectrum Activity : The compound's derivatives have been tested against various Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Line Studies : In vitro studies on breast cancer cell lines (e.g., MDA-MB-231) showed that certain derivatives could induce apoptosis and inhibit cell proliferation at micromolar concentrations .
  • Mechanism of Action : The presence of the trifluoromethyl group enhances the interaction with microtubules, leading to destabilization and subsequent apoptosis in cancer cells .

Research Findings and Case Studies

Several studies have documented the synthesis and evaluation of biological activities of this compound:

Study Findings
Study 1 Demonstrated significant antichlamydial activity with reduced inclusion sizes in treated cells.
Study 2 Showed effective inhibition of microtubule assembly in breast cancer cells, leading to increased apoptosis.
Study 3 Evaluated the toxicity profile and stability in human liver microsomes, confirming low toxicity towards human cells.

Mechanistic Insights

The mechanism by which 1-(2-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone exerts its effects appears to involve:

  • Interaction with Biological Targets : The trifluoromethyl group may enhance binding affinity to specific receptors or enzymes involved in disease processes.
  • Cellular Uptake : Increased lipophilicity due to the trifluoromethyl substitution may facilitate better cellular uptake, enhancing therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.